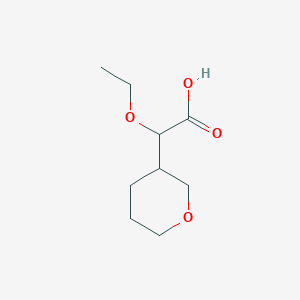

2-Ethoxy-2-(oxan-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-ethoxy-2-(oxan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-13-8(9(10)11)7-4-3-5-12-6-7/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLNXBGQMAHOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CCCOC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2-(oxan-3-yl)acetic acid typically involves the reaction of ethyl oxan-3-ylacetate with an appropriate reagent to introduce the ethoxy group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of 2-Ethoxy-2-(oxan-3-yl)acetic acid may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2-(oxan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with new functional groups replacing the ethoxy group.

Scientific Research Applications

2-Ethoxy-2-(oxan-3-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(oxan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound .

Comparison with Similar Compounds

2-Ethoxyacetic acid: Similar in structure but lacks the oxan-3-yl group.

2-(Oxan-3-yl)acetic acid: Similar in structure but lacks the ethoxy group.

2-Methoxy-2-(oxan-3-yl)acetic acid: Similar in structure but has a methoxy group instead of an ethoxy group.

Uniqueness: 2-Ethoxy-2-(oxan-3-yl)acetic acid is unique due to the presence of both the ethoxy and oxan-3-yl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .

Biological Activity

2-Ethoxy-2-(oxan-3-yl)acetic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores the available data on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 188.23 g/mol

- Structure : The compound features an ethoxy group and an oxane ring, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that 2-Ethoxy-2-(oxan-3-yl)acetic acid exhibits several biological activities, including:

- Antimicrobial Properties : Investigations have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, affecting cellular pathways involved in cancer cell proliferation and survival.

The exact mechanism of action for 2-Ethoxy-2-(oxan-3-yl)acetic acid remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor interactions. Further studies are required to elucidate these pathways.

Table 1: Summary of Research Findings on 2-Ethoxy-2-(oxan-3-yl)acetic Acid

Detailed Research Findings

-

Antimicrobial Studies :

- A study conducted on various bacterial strains demonstrated that 2-Ethoxy-2-(oxan-3-yl)acetic acid effectively inhibited the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating significant antimicrobial potential.

-

Anticancer Investigations :

- In a series of cell viability assays, treatment with this compound led to a dose-dependent decrease in the proliferation of various cancer cell lines. Notably, the compound showed a higher efficacy against breast cancer cells compared to other types.

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethoxy-2-(oxan-3-yl)acetic acid?

- Methodological Answer : The synthesis typically involves esterification or functional group modifications. For example, analogous compounds like methyl 2-hydroxy-2-(oxan-3-yl)acetate are synthesized via acid-catalyzed esterification using methanol and sulfuric acid . For introducing the ethoxy group, nucleophilic substitution or etherification under controlled pH and temperature may be employed. Optimization of reaction parameters (e.g., catalyst type, solvent polarity) is critical to avoid side products .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization employs a combination of spectroscopic and chromatographic techniques:

- NMR (¹H and ¹³C) to confirm structural integrity and substitution patterns.

- HPLC/GC-MS for purity assessment, using derivatives like 2-(2-methoxyethoxy)ethoxyacetic acid as reference standards for calibration .

- FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What are the key applications in pharmaceutical research?

- Methodological Answer : The oxan-3-yl and ethoxy groups enhance bioavailability and metabolic stability, making the compound a candidate for:

- Drug intermediates : As seen in related amino-oxan derivatives used in cancer therapy .

- Biological activity screening : Assess enzyme inhibition (e.g., using fluorescence-based assays) or receptor binding via SPR (surface plasmon resonance) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Systematic optimization involves:

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts for stereoselective synthesis.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in etherification steps .

- Kinetic studies : Use in situ monitoring (e.g., Raman spectroscopy) to identify rate-limiting steps .

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement:

- Data collection : High-resolution synchrotron sources reduce noise.

- Refinement strategies : Incorporate hydrogen atoms explicitly and validate thermal displacement parameters .

Q. How can stereochemical outcomes during synthesis be analyzed?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns to separate enantiomers .

- Circular Dichroism (CD) : Correlate optical activity with absolute configuration.

- NOESY NMR : Identify spatial proximities to confirm stereochemistry .

Q. What strategies mitigate side reactions (e.g., hydrolysis) during synthesis?

- Methodological Answer :

- Protective groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-temperature reactions : Minimize thermal degradation in acid-sensitive steps .

- Anhydrous conditions : Use molecular sieves or inert atmospheres to prevent hydrolysis .

Q. How to resolve conflicting spectral data (e.g., NMR vs. MS)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.